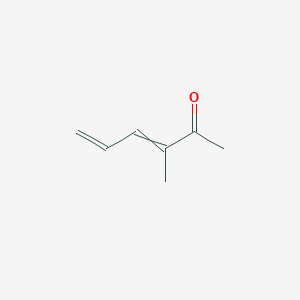
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazole ring substituted with a chlorine atom and a methoxy group attached to an aniline moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Aniline: Finally, the chlorinated imidazole is coupled with 3-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Biology: Studies have explored its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules, which can be applied in material science and chemical manufacturing.
作用机制
The mechanism of action of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The chlorine and methoxy groups on the imidazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antitubercular effects .
相似化合物的比较
Similar Compounds
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide
Comparison
Compared to similar compounds, 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
4-(4-chloroimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C10H10ClN3O/c1-15-9-4-7(12)2-3-8(9)14-5-10(11)13-6-14/h2-6H,12H2,1H3 |
InChI 键 |
DJCLJGKHLXTVTR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)N2C=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)









